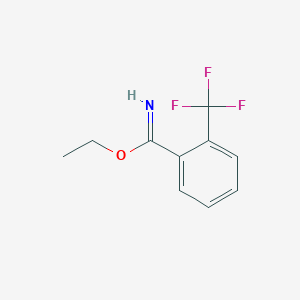

Ethyl o-trifluoromethyl-benzimidate

カタログ番号:

B8408273

分子量:

217.19 g/mol

InChIキー:

GWZUOUIAZODBHN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Ethyl o-trifluoromethyl-benzimidate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a benzimidate ester core functionalized with a trifluoromethyl group. The incorporation of the trifluoromethyl group is a key strategy in modern drug design, as this moiety is known to enhance the lipophilicity and metabolic stability of lead compounds, which can improve their bioavailability and half-life . The strong electron-withdrawing nature of the -CF3 group can also significantly alter the electronic distribution of the aromatic ring, potentially strengthening a molecule's binding affinity and selectivity for biological targets . As an ester derivative, this reagent serves as a versatile synthetic intermediate. It can be used in the synthesis of more complex molecules, such as heterocycles and amides, for pharmaceutical development and materials science research. Researchers value this compound for its potential to fine-tune the physicochemical properties of new chemical entities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

特性

分子式 |

C10H10F3NO |

|---|---|

分子量 |

217.19 g/mol |

IUPAC名 |

ethyl 2-(trifluoromethyl)benzenecarboximidate |

InChI |

InChI=1S/C10H10F3NO/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,14H,2H2,1H3 |

InChIキー |

GWZUOUIAZODBHN-UHFFFAOYSA-N |

正規SMILES |

CCOC(=N)C1=CC=CC=C1C(F)(F)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

Ethyl Benzimidate Hydrochloride

- Structure : Lacks the trifluoromethyl substituent but shares the benzimidate core.

- Reactivity : The absence of -CF₃ reduces electron-withdrawing effects, resulting in lower electrophilicity at the imidate carbon. This makes it less reactive toward nucleophilic attack compared to trifluoromethyl-substituted derivatives .

- Applications : Primarily used in amidination reactions to synthesize amidines, which are key motifs in drug discovery .

Ethyl 4-(4-Nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate

- Structure : Contains a trifluoromethyl group on a fused pyrimido-benzimidazole ring system .

- Electronic Effects : The -CF₃ group stabilizes the electron-deficient aromatic system, enhancing resistance to oxidative degradation. This property is critical in medicinal chemistry for improving metabolic stability .

- Applications: Potential use in pharmaceuticals due to the trifluoromethyl group’s ability to modulate bioavailability and binding affinity.

Ethyl Methacrylate

- Structure : A simple ester lacking the benzimidate core or fluorine substituents.

- Reactivity : Undergoes radical polymerization due to the methacrylate group, unlike imidates, which participate in nucleophilic substitutions .

- Applications : Widely used in polymer production (e.g., adhesives, coatings) rather than as a synthetic intermediate .

Physicochemical Properties

| Compound | Boiling Point (°C) | Solubility | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| Ethyl o-trifluoromethyl-benzimidate* | N/A | Organic solvents | Imidate, -CF₃ | High (electron-deficient site) |

| Ethyl benzimidate HCl | 220–225 (dec.) | Water (ionic form) | Imidate, HCl salt | Moderate |

| Ethyl Methacrylate | 101–102 | Organic solvents | Methacrylate ester | Polymerization |

| Ethyl Butyrate | 121 | Ethanol, ethers | Butyrate ester | Hydrolysis, flavoring |

*Data inferred from structural analogs due to lack of direct evidence.

Key Observations :

- The trifluoromethyl group in Ethyl o-trifluoromethyl-benzimidate increases lipophilicity, enhancing solubility in non-polar solvents compared to ionic analogs like ethyl benzimidate hydrochloride .

- Compared to ethyl methacrylate, imidates exhibit higher reactivity toward amines and alcohols, enabling diverse transformations in organic synthesis .

Q & A

Q. Table: Common Substitution Products

| Nucleophile | Product Class | Key Functional Group |

|---|---|---|

| Amines | Benzimidamides | -NH-C=N- |

| Thiols | Thioimidates | -S-C=N- |

| Alkoxides | Alkoxyimidates | -O-C=N- |

| Adapted from |

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing Ethyl o-trifluoromethyl-benzimidate derivatives?

Answer:

Contradictions often arise from impurities or dynamic processes:

- Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze. Compare MS/MS fragmentation patterns with expected structures .

- Dynamic NMR : For tautomeric equilibria (e.g., amidine-iminium forms), variable-temperature NMR (e.g., -40°C to 80°C) can "freeze" conformers and resolve splitting .

- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals (e.g., CF₃ vs. CH₃ groups) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify assignments .

Advanced: What mechanistic insights are critical for designing stereoselective reactions with Ethyl o-trifluoromethyl-benzimidate?

Answer:

Key considerations include:

- Stereoelectronic Effects : The CF₃ group exerts strong electron-withdrawing effects, polarizing the imidate C=N bond and directing nucleophilic attack to specific sites .

- Intermediate Trapping : Use low-temperature quenching (-78°C) with electrophiles (e.g., methyl iodide) to isolate reactive intermediates (e.g., tetrahedral adducts) .

- Chiral Catalysts : Employ enantiopure Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry in prochiral intermediates .

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to favor one pathway. For example, shorter times (2–4 hours) may trap kinetic products .

Advanced: How should researchers design biological assays to study the interaction of Ethyl o-trifluoromethyl-benzimidate with enzyme targets?

Answer:

Methodological rigor is essential:

- Enzyme Selection : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to assess metabolic stability or inhibition .

- Assay Conditions : Maintain physiological pH (7.4) and temperature (37°C) in buffered systems (e.g., PBS or Tris-HCl) .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <1% v/v) to validate signal specificity .

- Data Analysis : Fit dose-response curves (e.g., IC₅₀) using nonlinear regression (GraphPad Prism) and report confidence intervals .

- Structural Studies : Co-crystallize the compound with target enzymes for X-ray diffraction to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。